Chlorotris[(4-chlorophenyl)methyl]stannane
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Overview
Description
Chlorotris[(4-chlorophenyl)methyl]stannane is an organotin compound with the molecular formula C21H18Cl4Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three (4-chlorophenyl)methyl groups and one chlorine (Cl) atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorotris[(4-chlorophenyl)methyl]stannane typically involves the reaction of tin tetrachloride (SnCl4) with (4-chlorophenyl)methyl magnesium bromide (C7H6ClMgBr). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
SnCl4+3C7H6ClMgBr→ClSn(C7H6Cl)3+3MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Chlorotris[(4-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) or Grignard reagents (RMgX) are employed.
Major Products
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Chlorotris[(4-chlorophenyl)methyl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of chlorotris[(4-chlorophenyl)methyl]stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include:
Coordination Chemistry: The tin atom forms coordination complexes with ligands.
Biological Interactions: The compound can interact with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Chlorotris[(4-chlorophenyl)methyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride (C12H27ClSn): Known for its use as a biocide and antifouling agent.
Triphenyltin chloride (C18H15ClSn): Used in agriculture as a fungicide.
Tetraethyltin (C8H20Sn): Employed in the semiconductor industry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
38480-71-6 |
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Molecular Formula |
C21H18Cl4Sn |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
chloro-tris[(4-chlorophenyl)methyl]stannane |
InChI |
InChI=1S/3C7H6Cl.ClH.Sn/c3*1-6-2-4-7(8)5-3-6;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1 |
InChI Key |
XJPJHYCXHJXDLX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(CC3=CC=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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